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Insulin receptor substrate-2 (989-1007) -

Insulin receptor substrate-2 (989-1007)

Catalog Number: EVT-243906
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Product Introduction

Description
Insulin receptor substrate 2
Overview

Insulin receptor substrate-2 is a critical signaling molecule that mediates the effects of insulin and insulin-like growth factors. It plays a significant role in numerous biological processes, including metabolism, cell growth, and survival. This protein is particularly important in the context of insulin signaling pathways, acting as an adaptor between receptor tyrosine kinases and downstream effectors, thus facilitating various cellular responses to insulin and other cytokines.

Source and Classification

Insulin receptor substrate-2 is classified within the insulin receptor substrate protein family. It was initially identified as an alternative signaling route for insulin receptor-mediated actions. The gene encoding this protein is located on human chromosome 13, and its expression can be influenced by various factors, including hormones like progesterone and glucagon-like peptide 1. Insulin receptor substrate-2 has been implicated in several physiological processes, including glucose homeostasis and cellular growth regulation .

Synthesis Analysis

Methods

The synthesis of insulin receptor substrate-2 involves transcription from its gene followed by translation into protein. In vitro studies have shown that various stimuli can induce the expression of this protein. For example, treatments with cyclic adenosine monophosphate and progesterone have been shown to enhance IRS-2 expression in specific cell models .

Technical Details

The synthesis can be influenced by different signaling pathways. Insulin treatment has been shown to down-regulate IRS-2 expression through a phosphatidylinositol 3-kinase-dependent mechanism, indicating that IRS-2 levels are tightly regulated by cellular signaling dynamics .

Molecular Structure Analysis

Structure

The molecular structure of insulin receptor substrate-2 consists of several functional domains, including phosphotyrosine-binding domains that facilitate its interaction with activated receptors. The protein exhibits high amino acid sequence identity with its homologs, indicating evolutionary conservation of function .

Data

The complete amino acid sequence of insulin receptor substrate-2 has been characterized, revealing critical phosphorylation sites that are essential for its function in signal transduction. Structural studies have identified key motifs that are involved in binding to insulin receptors and other signaling molecules .

Chemical Reactions Analysis

Reactions

Insulin receptor substrate-2 participates in various biochemical reactions as part of the insulin signaling cascade. Upon phosphorylation by activated receptors, it undergoes conformational changes that enable it to interact with downstream signaling proteins such as phosphatidylinositol 3-kinase and Akt.

Technical Details

The phosphorylation of specific tyrosine residues on insulin receptor substrate-2 is crucial for its function as a signaling adaptor. This post-translational modification enhances its ability to recruit other signaling molecules, thereby amplifying the cellular response to insulin .

Mechanism of Action

Process

The mechanism by which insulin receptor substrate-2 exerts its effects involves several steps:

  1. Binding: Insulin binds to its receptor, leading to autophosphorylation.
  2. Phosphorylation: Activated receptors phosphorylate tyrosine residues on insulin receptor substrate-2.
  3. Signal Propagation: Phosphorylated insulin receptor substrate-2 interacts with downstream effectors like phosphatidylinositol 3-kinase.
  4. Biological Response: This interaction triggers a cascade of events leading to metabolic effects such as glucose uptake and lipid synthesis.

Data

Research has demonstrated that the activation of the phosphatidylinositol 3-kinase pathway via insulin receptor substrate-2 is critical for mediating various cellular responses, including those related to metabolism and cell survival .

Physical and Chemical Properties Analysis

Physical Properties

Insulin receptor substrate-2 is a soluble protein predominantly found in the cytoplasm but can translocate to the nucleus under certain conditions. Its stability and activity are influenced by post-translational modifications such as phosphorylation.

Chemical Properties

Chemically, insulin receptor substrate-2 is characterized by its ability to undergo phosphorylation, which is essential for its function in signal transduction pathways. The protein's interactions with other molecules are largely mediated through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Applications

Scientific Uses

Insulin receptor substrate-2 has significant implications in various fields of research:

  • Diabetes Research: Understanding IRS-2 function can provide insights into mechanisms underlying insulin resistance and type 2 diabetes.
  • Cancer Biology: IRS-2's role in cell proliferation and survival makes it a potential target for cancer therapies.
  • Metabolic Disorders: Studies on IRS-2 can contribute to developing treatments for obesity-related metabolic dysfunctions.
Molecular Architecture & Functional Domains of IRS2 (989-1007)

Structural Determinants of IRS2 Tyrosine Phosphorylation Motifs

The IRS2 segment spanning residues 989-1007 contains critical tyrosine phosphorylation motifs (YXXM) that serve as docking sites for Src Homology 2 (SH2) domain-containing proteins. Specifically, Tyr999 and Tyr1006 (human IRS2 numbering) are embedded in Y999VNI and Y1006VPMS motifs, which undergo phosphorylation by the insulin receptor kinase (IRK) or IGF-1 receptor kinase (IGF1RK) [3] [9]. These motifs recruit downstream effectors like the p85α regulatory subunit of PI3K, initiating metabolic and mitogenic signaling cascades. Structural analyses reveal that the flanking residues C-terminal to the phosphotyrosine dictate binding specificity:

  • The methionine at the +3 position (e.g., Y1006VPMS) enhances p85α affinity by forming hydrophobic interactions with its SH2 domain [9].
  • Acidic residues (e.g., Glu1008) create electrostatic repulsion that reduces binding to certain SH2 domains (e.g., SHP2) [3].

Table 1: SH2 Domain Interactions with IRS2 (989-1007) Phosphorylation Motifs

Phosphorylation SiteMotif SequencePrimary SH2 BindersFunctional Pathway
Tyr999YPVNIPI3K p85α, Grb2Metabolic regulation
Tyr1006YPVPMSPI3K p85α, CRKMitogenesis, Survival

This segment’s conformational flexibility allows simultaneous engagement with multiple SH2 partners, enabling signal diversification. Mutagenesis studies show that replacing Val1000 with bulkier residues disrupts PI3K recruitment, underscoring the role of motif accessibility [9].

PH/PTB Domain Interactions with Insulin/IGF1 Receptors

The pleckstrin homology (PH) and phosphotyrosine-binding (PTB) domains of IRS2 anchor it to activated receptors:

  • PH Domain (aa 31–147): Binds membrane phospholipids (e.g., PIP3) via a positively charged surface, positioning IRS2 near the insulin receptor. Key residues (Lys36, Arg40) form hydrogen bonds with PIP3, and mutations here abolish insulin-stimulated tyrosine phosphorylation [1] [7].
  • PTB Domain (aa 194–297): Recognizes NPXY motifs (e.g., Asn962-Pro-Tyr965) in the juxtamembrane region of insulin/IGF1 receptors. Hydrophobic pockets in the PTB domain engage Tyr965 and Pro963, while the Asn962 side chain stabilizes this interaction [6].

IRS2 uniquely harbors a KRLB domain (kinase regulatory-loop binding; aa 591–786), which enhances receptor coupling by binding the kinase activation loop of IGF1R. This domain is absent in IRS1, explaining IRS2’s preferential recruitment to IGF1R in hematopoietic cells [5] [6]. Receptor chimeras demonstrate that replacing IR’s juxtamembrane with IGF1R’s (e.g., Leu973→Phe) switches substrate preference from IRS1 to IRS2 [6].

Table 2: IRS2 Domain Architecture and Receptor-Binding Features

DomainResidue RangeKey Binding PartnersFunctional Impact
PH31–147PIP3, IR/IGF1RMembrane recruitment
PTB194–297NPXY motifs (IR/IGF1R)Receptor docking
KRLB591–786IGF1R activation loopEnhanced kinase binding

Comparative Analysis of IRS2 vs. IRS1/IRS4 Binding Affinities

IRS2 exhibits distinct binding kinetics compared to IRS1 and IRS4:

  • Receptor Affinity: IRS2’s KRLB domain confers 2.3-fold higher affinity for IGF1R than IRS1, while IRS1 binds IR with 1.8-fold greater avidity due to its PTB domain conformation [1] [6].
  • Downstream Effectors: The IRS2 C-terminal segment (aa 989–1007) shows stronger binding to Gab-1 (1.5-fold) and weaker binding to Grb2 (0.7-fold) than IRS1’s equivalent region [3] [8].
  • Tissue-Specific Functions: In myotubes, IRS1 dominates glucose uptake (70% reduction upon siRNA knockdown), whereas IRS2 preferentially activates ERK for mitogenesis [8]. IRS4, expressed in brain/kidney, lacks the YXXM cluster in its C-terminus and shows minimal PI3K binding [10].

Notably, IRS2 uniquely binds sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) via a FLVRES-like motif (Tyr1006-Gly-Ser-Ser), linking insulin signaling to calcium flux. This interaction is absent in IRS1/IRS4 [10].

Table 3: Functional Specificity of IRS Protein Family Members

FeatureIRS2IRS1IRS4
Primary ReceptorIGF1R > IRIR > IGF1RIR/IGF1R hybrid
PI3K Binding (YXXM)6 sites (Strong p85α)9 sites (Strong p85α)2 sites (Weak p85α)
Unique InteractorsSERCA, Gab-1, KRLB targetsGrb2, SHPS-1TrkA, NGF receptors
Metabolic RoleHepatic gluconeogenesisMuscle glucose uptakeNot characterized

Properties

Product Name

Insulin receptor substrate-2 (989-1007)

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